molecular formula C3H7N3 B14261245 N''-Ethenylguanidine CAS No. 155270-59-0

N''-Ethenylguanidine

Cat. No.: B14261245
CAS No.: 155270-59-0
M. Wt: 85.11 g/mol
InChI Key: UVIDMSMLNGZCSV-UHFFFAOYSA-N
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Description

Guanidines are characterized by a central CN3 core with diverse substituents, influencing their chemical, physical, and biological properties. This article synthesizes data from the evidence to compare key guanidine analogs, focusing on substituent effects, synthesis, physicochemical properties, and applications.

Properties

CAS No.

155270-59-0

Molecular Formula

C3H7N3

Molecular Weight

85.11 g/mol

IUPAC Name

2-ethenylguanidine

InChI

InChI=1S/C3H7N3/c1-2-6-3(4)5/h2H,1H2,(H4,4,5,6)

InChI Key

UVIDMSMLNGZCSV-UHFFFAOYSA-N

Canonical SMILES

C=CN=C(N)N

Related CAS

294864-28-1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’'-Ethenylguanidine typically involves the reaction of guanidine derivatives with ethenylating agents. One common method is the reaction of guanidine with vinyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of N’‘-Ethenylguanidine often involves large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity N’'-Ethenylguanidine suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N’'-Ethenylguanidine undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxo-derivatives.

    Reduction: Reduction reactions can convert it into simpler guanidine derivatives.

    Substitution: N’'-Ethenylguanidine can participate in nucleophilic substitution reactions, where the ethenyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines and thiols can react with N’'-Ethenylguanidine under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-derivatives, while substitution reactions can produce a variety of substituted guanidines.

Scientific Research Applications

N’'-Ethenylguanidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: N’'-Ethenylguanidine derivatives are studied for their potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the production of specialty chemicals and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of N’'-Ethenylguanidine involves its interaction with specific molecular targets. It can act as a nucleophile, participating in various chemical reactions. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to specific physiological effects.

Comparison with Similar Compounds

Structural Comparison of Guanidine Derivatives

Substituent Diversity

Guanidine derivatives vary in substituent groups, which dictate reactivity and functionality:

  • N''-(4-Methoxyphenyl)-N,N,N',N'-tetramethylguanidine (): Contains a methoxyphenyl group and four methyl substituents. Its structure shows deviations from ideal CN3 planarity due to steric and electronic effects .
  • N,N'-Diphenylguanidine (): Phenyl groups increase steric bulk, making it a rubber vulcanization accelerator.

Key Structural Deviations

  • Crystal Structure Analysis: For N''-(4-Methoxyphenyl)-N,N,N′-trimethylguanidine, X-ray diffraction revealed non-classical C–H···O hydrogen bonding between methoxy oxygen and methyl hydrogens, causing distortion of the CN3 plane .

Yield and Purity Challenges

  • Low yields (e.g., 35% in ) are attributed to competing side reactions and purification difficulties.
  • High-purity crystals (e.g., ) required recrystallization from acetonitrile, highlighting solvent-dependent crystallization efficiency.

Physicochemical Properties

Molecular Weight and Stability

Compound (CAS Number) Molecular Formula Molecular Weight (g/mol) Key Features Reference
N,N'-Diphenylguanidine (102-06-7) C13H13N3 211.26 High steric bulk; rubber additive
N-Ethyl-N'-nitroguanidine (39197-62-1) C3H8N4O2 132.12 Explosive potential; nitro group
N''-(4-Methoxyphenyl)-tetramethylguanidine (20815-35-4) C12H19N3O 221.30 Methoxy group enhances polarity

Thermal Stability

  • N-Cyano-N'-[...]guanidine Derivatives (): High melting points (>137°C) correlate with aromatic stacking and hydrogen bonding.
  • N-Ethyl-N'-nitroguanidine : Decomposes explosively under heat due to nitro group instability .

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